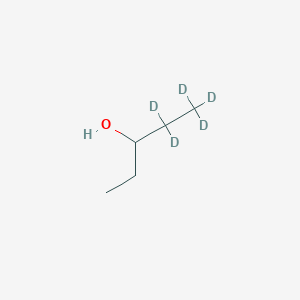
3-(Acetylthio)-2-aminopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Acetyl-Cysteine is a derivative of the amino acid cysteine, where an acetyl group is attached to the sulfur atom of cysteine. This modification enhances the stability and bioavailability of the compound, making it more effective in various applications. S-Acetyl-Cysteine is known for its antioxidant properties and is used in a variety of medical and industrial applications .
Wissenschaftliche Forschungsanwendungen
S-Acetyl-Cystein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese anderer Verbindungen und als Reduktionsmittel verwendet.
Biologie: Untersucht für seine Rolle im zellulären Redoxgleichgewicht und als Vorläufer von Glutathion.
Medizin: Untersucht für sein Potenzial bei der Behandlung von Erkrankungen wie chronisch obstruktiver Lungenerkrankung, Paracetamol-Überdosierung und neurodegenerativen Erkrankungen.
Industrie: Wird bei der Herstellung von Arzneimitteln und als Zusatzstoff in Lebensmitteln und Kosmetika verwendet
5. Wirkmechanismus
S-Acetyl-Cystein übt seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften aus. Es wirkt als Vorläufer von Cystein, das für die Synthese von Glutathion, einem wichtigen Antioxidans im Körper, essentiell ist. Die Thiolgruppe in S-Acetyl-Cystein kann freie Radikale direkt abfangen und oxidativen Stress reduzieren. Zusätzlich kann es verschiedene Signalwege modulieren, die an Entzündungen und Zellüberleben beteiligt sind .
Ähnliche Verbindungen:
N-Acetyl-Cystein: Ähnlich in der Struktur, aber mit der Acetylgruppe am Stickstoffatom des Cysteins.
L-Cystein: Die nicht-acetylierte Form von Cystein.
Methionin: Eine weitere schwefelhaltige Aminosäure mit antioxidativen Eigenschaften
Einzigartigkeit: S-Acetyl-Cystein ist einzigartig aufgrund seiner erhöhten Stabilität und Bioverfügbarkeit im Vergleich zu anderen Formen von Cystein. Die Acetylierung am Schwefelatom bietet einen besseren Schutz vor Oxidation und ermöglicht eine effizientere Aufnahme und Verwertung im Körper .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole-3-acetic acid (iaa), interact with various cellular targets . These targets often play crucial roles in cellular function and metabolism.
Mode of Action
It is likely that this compound interacts with its targets to induce changes in cellular function . This interaction may involve binding to specific receptors or enzymes, altering their activity and leading to downstream effects.
Biochemical Pathways
For instance, IAA, a tryptophan-derived metabolite from gut microbiota, is known to affect several biochemical pathways .
Pharmacokinetics
These studies have shown that such compounds have different oral bioavailability and are metabolized via various pathways .
Result of Action
For example, IAA has been shown to alleviate lipopolysaccharide-elicited inflammatory response and free radical generation in RAW264.7 macrophages by induction of heme oxygenase-1 (HO-1) and direct neutralization of free radicals .
Action Environment
The action, efficacy, and stability of 3-(Acetylthio)-2-aminopropanoic acid can be influenced by various environmental factors. For instance, IAA, a similar compound, has been found to act as a cue in cross-kingdom communication between algae and bacteria in aquatic environments . This suggests that the action of this compound may also be influenced by its environment.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Acetyl-Cysteine typically involves the acetylation of cysteine. One common method is to react cysteine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 40-60°C for 20-60 minutes. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of S-Acetyl-Cysteine often involves the use of cysteine hydrochloride as a starting material. The cysteine hydrochloride is first neutralized with a base to obtain cysteine, which is then acetylated using acetic anhydride. The process includes steps such as pH adjustment, acylation, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: S-Acetyl-Cystein unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe in S-Acetyl-Cystein kann oxidiert werden, um Disulfide zu bilden.
Reduktion: Die Disulfidbindungen können wieder zu Thiolgruppen reduziert werden.
Substitution: Die Acetylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Dithiothreitol oder Tris(2-carboxyethyl)phosphin.
Substitution: Verschiedene Nucleophile können verwendet werden, um die Acetylgruppe zu substituieren.
Hauptprodukte:
Oxidation: Disulfide.
Reduktion: Thiolgruppen.
Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die die Acetylgruppe ersetzen.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-Cysteine: Similar in structure but with the acetyl group attached to the nitrogen atom of cysteine.
L-Cysteine: The non-acetylated form of cysteine.
Methionine: Another sulfur-containing amino acid with antioxidant properties
Uniqueness: S-Acetyl-Cysteine is unique due to its enhanced stability and bioavailability compared to other forms of cysteine. The acetylation at the sulfur atom provides better protection against oxidation and allows for more efficient absorption and utilization in the body .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Acetylthio)-2-aminopropanoic acid involves the acetylation of L-cysteine followed by amination of the resulting product.", "Starting Materials": [ "L-cysteine", "Acetic anhydride", "Sodium acetate", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "L-cysteine is dissolved in a mixture of acetic anhydride and sodium acetate and heated to reflux.", "The resulting product, N-acetyl-L-cysteine, is cooled and filtered.", "N-acetyl-L-cysteine is dissolved in ethanol and treated with ammonia gas.", "The resulting product, 3-(Acetylthio)-2-aminopropanoic acid, is isolated by filtration and washed with hydrochloric acid and sodium hydroxide." ] } | |
CAS-Nummer |
15312-11-5 |
Molekularformel |
C5H9NO3S |
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
(2R)-3-acetylsulfanyl-2-aminopropanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
XCIRMLHOFVDUDP-BYPYZUCNSA-N |
Isomerische SMILES |
CC(=O)SC[C@@H](C(=O)O)N |
SMILES |
CC(=O)SCC(C(=O)O)N |
Kanonische SMILES |
CC(=O)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Q1: What is the significance of 3-(Acetylthio)-2-aminopropanoic acid in the context of the research paper?
A1: The research paper focuses on synthesizing a novel tripeptide analog, bis[(L-cysteine-S-acetyl)-L-hemicystinyl(S2 S2)-D-valine], and its subsequent enzymatic conversion to a penicillin analog. this compound serves as a key structural component within this synthesized tripeptide. [] The researchers designed this specific tripeptide as an analog of the natural substrate for isopenicillin-N synthetase, the enzyme responsible for the final step in penicillin biosynthesis. By incorporating this compound, the researchers aimed to investigate the enzyme's substrate specificity and potentially generate novel penicillin derivatives with altered biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









